molecular formula C7H8N4O2 B13416110 Paraxanthine-d3

Paraxanthine-d3

カタログ番号: B13416110
分子量: 183.18 g/mol
InChIキー: QUNWUDVFRNGTCO-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Paraxanthine-d3 is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Paraxanthine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paraxanthine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H8N4O2

分子量

183.18 g/mol

IUPAC名

1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3

InChIキー

QUNWUDVFRNGTCO-FIBGUPNXSA-N

異性体SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C

正規SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C

製品の起源

United States
Foundational & Exploratory

Technical Whitepaper: Paraxanthine-d3 (CAS 65566-70-3) in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Paraxanthine-d3 (CAS 65566-70-3), specifically the isotopologue 1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione , serves as the critical internal standard (IS) for the precise quantification of paraxanthine in biological matrices. As the primary metabolite of caffeine (1,3,7-trimethylxanthine) in humans, paraxanthine (1,7-dimethylxanthine) is a vital biomarker for cytochrome P450 1A2 (CYP1A2) activity.

This guide addresses the structural characterization, metabolic context, and rigorous LC-MS/MS method development required to utilize Paraxanthine-d3 effectively. It moves beyond basic datasheets to provide a self-validating analytical framework for researchers in DMPK and clinical toxicology.

Part 1: Structural Characterization & Isotopic Purity

Chemical Identity

Paraxanthine-d3 is a stable isotope-labeled derivative of paraxanthine where three hydrogen atoms on the 7-methyl group are replaced by deuterium (


).[1][2][3] This modification increases the molecular weight by 3 Daltons (from ~180 to ~183), allowing for mass-spectrometric differentiation from the native analyte while maintaining near-identical chromatographic behavior.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione
Common Name Paraxanthine-d3 (7-methyl-d3)
CAS Number 65566-70-3
Molecular Formula

Molecular Weight 183.18 g/mol
Exact Mass 183.0839
pKa 8.6 (Amide proton at N3)
Solubility Soluble in DMSO, Methanol; slightly soluble in water
Isotopic Integrity and The "Cross-Talk" Challenge

In high-sensitivity assays, the isotopic purity of the IS is paramount. A standard with <99% isotopic enrichment can contain significant amounts of the d0 (native) isotopologue.

  • The Risk: If the IS contributes a signal to the analyte channel (d0), the lower limit of quantification (LLOQ) is compromised.

  • The Check: Always run a "blank + IS" sample. Any signal in the native paraxanthine transition (181

    
     124) indicates isotopic impurity or fragmentation cross-talk.
    

Part 2: Biological Context – The CYP1A2 Probe

Paraxanthine is not merely a metabolite; it is the physiological readout of CYP1A2 phenotypic activity. Approximately 84% of ingested caffeine is demethylated at the N-3 position to form paraxanthine.

Metabolic Pathway Diagram

The following diagram illustrates the demethylation cascade and the specific placement of Paraxanthine-d3 as the quantitative reference.

CaffeineMetabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) TARGET ANALYTE Caffeine->Paraxanthine CYP1A2 (Major Pathway ~84%) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP1A2/2E1 (~12%) Theophylline Theophylline (1,3-dimethylxanthine) (Isobaric Interference) Caffeine->Theophylline CYP1A2 (~4%) UrinaryMetabolites Urinary Metabolites (1-methylxanthine, etc.) Paraxanthine->UrinaryMetabolites CYP2A6/NAT2 IS Paraxanthine-d3 (Internal Standard) IS->Paraxanthine Normalizes Quantification

Figure 1: Caffeine metabolic pathway highlighting Paraxanthine as the primary CYP1A2 downstream product and the role of the IS.

Part 3: Analytical Method Development (LC-MS/MS)

As a Senior Scientist, I must emphasize that the primary failure mode in paraxanthine analysis is isobaric interference from theophylline. Both have a precursor mass of ~181 m/z and share major fragments. Paraxanthine-d3 corrects for matrix effects but cannot correct for co-eluting isobaric interferences.

Mass Spectrometry Transitions

The choice of transition depends on the specific deuteration site (N1 vs. N7). For CAS 65566-70-3 (7-methyl-d3), the label is typically retained in the primary imidazole fragment.

Table 2: Recommended MRM Transitions

CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Mechanistic Note
Paraxanthine 181.1124.125Loss of methyl isocyanate (

)
Paraxanthine-d3 184.1127.125Retains

on imidazole ring
Theophylline 181.1124.125Interference: Must be chromatographically resolved

Note: Always perform a product ion scan on your specific lot of material. If the label is on the N1-methyl (isomer), the transition would be 184


 124 (label lost).
Validated Extraction Protocol

The following workflow utilizes protein precipitation (PPT), which is cost-effective and sufficient for plasma analysis given the high concentrations of methylxanthines usually present.

Reagents:
  • Stock Solution: 1 mg/mL Paraxanthine-d3 in Methanol.

  • Working IS: 500 ng/mL Paraxanthine-d3 in Acetonitrile.

  • Precipitant: 0.1% Formic Acid in Acetonitrile.

Workflow Diagram

LCMSWorkflow Sample Plasma Sample (50 µL) IS_Add Add IS (Paraxanthine-d3) Sample->IS_Add Precip Protein Ppt (200 µL AcN + 0.1% FA) IS_Add->Precip Vortex Vortex & Centrifuge (10k xg, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water Supernatant->Dilution Prevents solvent effects Inject LC-MS/MS Injection (C18 Column) Dilution->Inject

Figure 2: Sample preparation workflow ensuring matrix normalization via Paraxanthine-d3.

Chromatographic Strategy (The "Senior Scientist" Insight)

You cannot rely on MS selectivity alone. Paraxanthine elutes before caffeine but often close to theophylline.

  • Stationary Phase: Use a high-strength silica C18 (e.g., Waters HSS T3 or Phenomenex Kinetex C18) to retain polar xanthines.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid). Acetonitrile can cause peak splitting for xanthines; Methanol is preferred for pi-pi interactions.

  • Critical Pair: Ensure baseline resolution between Paraxanthine (

    
     ~2.5 min) and Theophylline (
    
    
    
    ~3.1 min).

Part 4: Handling & Stability

  • Light Sensitivity: Xanthines are generally stable, but deuterated standards should be protected from light to prevent any potential radical-induced degradation or deuterium exchange over long periods. Store solid at -20°C.

  • Solution Stability: Stock solutions in methanol are stable for 6 months at -20°C.

  • Deuterium Exchange: The methyl-d3 groups are chemically stable and do not undergo exchange with solvent protons under standard LC-MS conditions (pH 3-8).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11953775, Paraxanthine-d3. Retrieved from [Link]

  • De Kesel, P. M., et al. (2015).[4] An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair. Talanta, 144, 62-70. Retrieved from [Link]

  • Caubet, M. S., et al. (2002). Analysis of urinary caffeine metabolites by HPLC-MS: quantitation of complex metabolic profiles. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Fuhr, U., et al. (1996). Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Metabolic Pathway of Paraxanthine-d3 in Humans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of paraxanthine, with a special focus on the utility of its deuterated analog, paraxanthine-d3, in research and development. Paraxanthine, the primary metabolite of caffeine in humans, is gaining significant interest for its distinct pharmacological profile. Understanding its metabolic fate is crucial for drug development, pharmacokinetic modeling, and safety assessment. This document delves into the enzymatic processes governing paraxanthine's biotransformation, the analytical methodologies for its quantification, and the pivotal role of isotopically labeled internal standards like paraxanthine-d3 in ensuring analytical accuracy and reliability.

Introduction: Paraxanthine and the Significance of Isotopic Labeling

Paraxanthine (1,7-dimethylxanthine) is the principal and most abundant metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism[1]. Unlike its precursor, paraxanthine exhibits a unique pharmacological profile with potentially lower anxiogenic effects and a distinct spectrum of physiological activities[2]. This has spurred interest in its potential as a therapeutic agent and dietary supplement.

To accurately study the pharmacokinetics and metabolism of paraxanthine, a robust and reliable analytical methodology is paramount. The use of stable isotope-labeled internal standards, such as paraxanthine-d3, is the gold standard in quantitative mass spectrometry-based bioanalysis[3]. Paraxanthine-d3 is chemically identical to paraxanthine, with the exception of three hydrogen atoms being replaced by deuterium. This subtle mass shift allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification[1][3].

The Metabolic Pathway of Paraxanthine in Humans

The metabolism of paraxanthine is a multi-step process primarily occurring in the liver, involving a concert of several key enzymes. The major metabolic routes include demethylation, oxidation, and acetylation, leading to the formation of various downstream metabolites that are subsequently excreted in the urine[1][4].

Key Enzymes and Their Roles

The biotransformation of paraxanthine is orchestrated by several key enzyme systems:

  • Cytochrome P450 1A2 (CYP1A2): This is a major enzyme involved in the metabolism of paraxanthine. It catalyzes both the 8-hydroxylation of paraxanthine to 1,7-dimethyluric acid and the demethylation to 1-methylxanthine[5][6]. The paraxanthine/caffeine ratio is a widely accepted biomarker for assessing CYP1A2 activity in vivo[7][8].

  • Cytochrome P450 2A6 (CYP2A6): Alongside CYP1A2, CYP2A6 also contributes to the 8-hydroxylation of paraxanthine to form 1,7-dimethyluric acid[6].

  • N-acetyltransferase 2 (NAT2): This enzyme is responsible for the acetylation of a ring-opened metabolite of paraxanthine, leading to the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU)[1]. The activity of NAT2 can influence the relative proportions of paraxanthine metabolites.

  • Xanthine Oxidase (XO): This enzyme plays a crucial role in the purine catabolism pathway and is involved in the secondary metabolism of paraxanthine-derived metabolites. Specifically, it catalyzes the oxidation of 1-methylxanthine to 1-methyluric acid[1][9].

Major Metabolic Pathways of Paraxanthine

The intricate network of paraxanthine metabolism can be summarized into three primary pathways:

  • Pathway 1: Demethylation and Oxidation via CYP1A2 and Xanthine Oxidase: Paraxanthine undergoes demethylation at the N7-position, primarily mediated by CYP1A2, to form 1-methylxanthine. Subsequently, Xanthine Oxidase catalyzes the oxidation of 1-methylxanthine to 1-methyluric acid[1].

  • Pathway 2: 8-Hydroxylation via CYP1A2 and CYP2A6: Paraxanthine can be directly oxidized at the C8 position by both CYP1A2 and CYP2A6 to yield 1,7-dimethyluric acid[6].

  • Pathway 3: Ring Opening and Acetylation via NAT2: This pathway involves the formation of an unstable ring-opened intermediate from paraxanthine, which is then acetylated by NAT2 to form 5-acetylamino-6-formylamino-3-methyluracil (AFMU)[1].

The following diagram illustrates the major metabolic pathways of paraxanthine:

ParaxanthineMetabolism cluster_caffeine Caffeine Metabolism cluster_paraxanthine Paraxanthine Metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (~84%) Metabolite1 1-Methylxanthine Paraxanthine->Metabolite1 CYP1A2 Metabolite3 1,7-Dimethyluric Acid Paraxanthine->Metabolite3 CYP1A2, CYP2A6 Metabolite4 AFMU Paraxanthine->Metabolite4 NAT2 Metabolite5 7-Methylxanthine Paraxanthine->Metabolite5 Demethylation Metabolite2 1-Methyluric Acid Metabolite1->Metabolite2 Xanthine Oxidase

Figure 1: Major metabolic pathways of paraxanthine in humans.

Analytical Methodology: Quantification of Paraxanthine and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art analytical technique for the sensitive and specific quantification of paraxanthine and its metabolites in biological matrices such as plasma, urine, and saliva[10][11]. The use of a deuterated internal standard, such as paraxanthine-d3, is critical for achieving accurate and reproducible results.

The Role and Justification of Paraxanthine-d3 as an Internal Standard

The ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the detector. Paraxanthine-d3 fulfills these criteria perfectly. Its deuterium atoms increase its mass by three daltons, allowing for clear differentiation from endogenous paraxanthine in the mass spectrometer. However, this mass difference is small enough that it does not significantly alter its chromatographic retention time or ionization efficiency, ensuring that it closely tracks the analyte throughout the analytical process.

Kinetic Isotope Effect (KIE): A potential concern with deuterated standards is the kinetic isotope effect, where the heavier isotope can lead to a slower rate of chemical reactions, including metabolic breakdown[12]. However, for the purpose of an internal standard in pharmacokinetic studies, the metabolic stability of the standard itself is not the primary concern, as it is added to the sample after collection and is used to normalize for variations during the analytical procedure. The key assumption is that the deuterated and non-deuterated forms behave identically during sample preparation and analysis. For CYP-mediated metabolism, the C-H bond cleavage is often a rate-limiting step, and deuterium substitution at the site of metabolism can slow down the reaction[12]. However, in the case of paraxanthine-d3, the deuterium labels are typically on a methyl group, which is a site of demethylation. While a KIE may exist, its impact on the utility of paraxanthine-d3 as an internal standard for quantifying the parent compound is generally considered negligible, as the standard and analyte co-elute and experience the same analytical variations.

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness.

A. Protein Precipitation (for Plasma/Serum):

This is a rapid and simple method for removing proteins from plasma or serum samples.

Protocol:

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (paraxanthine-d3).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine):

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.

Protocol:

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the biological sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

The following diagram outlines a typical SPE workflow:

SPE_Workflow Start Sample with Internal Standard Step1 Condition SPE Cartridge Step2 Load Sample Step1->Step2 Step3 Wash Cartridge (Remove Interferences) Step2->Step3 Step4 Elute Analytes Step3->Step4 Step5 Evaporate and Reconstitute Step4->Step5 End Analysis by LC-MS/MS Step5->End

Figure 2: A generalized workflow for solid-phase extraction (SPE).
LC-MS/MS Instrumentation and Parameters

A typical LC-MS/MS method for paraxanthine analysis involves a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.

Table 1: Typical MRM Transitions for Paraxanthine and Paraxanthine-d3

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Paraxanthine181.1124.125
Paraxanthine-d3184.1124.125

Note: The product ion for both is the same as the fragmentation occurs at a part of the molecule that does not contain the deuterium labels.[13]

Quantitative Data and Method Validation

A robust analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effect.

Table 2: Representative Pharmacokinetic Parameters of Paraxanthine in Humans

ParameterValueReference
Half-life (t½)~3-5 hours[14]
Volume of Distribution (Vd)~0.7 L/kg[7]
Clearance (CL)~0.04 L/h/kg[7]

Table 3: Example of LC-MS/MS Method Validation Data for Paraxanthine in Human Plasma

ParameterResultReference
Linearity Range1 - 1000 ng/mL[15]
LLOQ1 ng/mL[15]
Accuracy (%RE)-5.2% to 8.5%[10]
Precision (%RSD)< 10%[10]
Recovery> 85%[16]
Matrix EffectMinimal with IS[16]

Conclusion and Future Directions

The metabolic pathway of paraxanthine is a complex yet well-characterized process involving several key enzymes. The use of deuterated internal standards, particularly paraxanthine-d3, is indispensable for the accurate and precise quantification of paraxanthine and its metabolites in biological matrices. The detailed analytical protocols and validation data presented in this guide provide a solid foundation for researchers and drug development professionals working with this intriguing molecule.

Future research should continue to explore the inter-individual variability in paraxanthine metabolism, driven by genetic polymorphisms in enzymes like CYP1A2 and NAT2. Furthermore, a deeper understanding of the pharmacological activities of the downstream metabolites of paraxanthine will provide a more complete picture of its overall physiological effects. The continued application of robust bioanalytical methods, underpinned by the use of stable isotope-labeled internal standards, will be crucial in advancing our knowledge in these areas.

References

  • Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine. (n.d.). PubMed. [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (2016). Dove Press. [Link]

  • Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma. (n.d.). BASi. [Link]

  • Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat. (1985). Drug Metabolism and Disposition. [Link]

  • Dose-Response of Paraxanthine on Cognitive Function: A Double Blind, Placebo Controlled, Crossover Trial. (2021). MDPI. [Link]

  • Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1. (n.d.). ClinPGx. [Link]

  • Simultaneous Quantification of Antioxidants Paraxanthine and Caffeine in Human Saliva by Electrochemical Sensing for CYP1A2 Phenotyping. (2020). MDPI. [Link]

  • Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. (2019). Molecules. [Link]

  • Paraxanthine - Wikipedia. (n.d.). [Link]

  • An optimized and validated SPE-LC–MS/MS method for the determination of caffeine and paraxanthine in hair. (2015). Talanta. [Link]

  • Metabolic pathways of caffeine and its primary metabolite, 17X, in humans. (n.d.). ResearchGate. [Link]

  • HPLC determination of caffeine and paraxanthine in urine: An assay for cytochrome P450 1A2 activity. (2007). PubMed. [Link]

  • The effect of caffeine dose on caffeine and paraxanthine changes in serum and saliva and CYP1A2 enzyme activity in athletes: a randomized placebo-controlled crossover trial. (2024). Journal of the International Society of Sports Nutrition. [Link]

  • Paraxanthine Supplementation Increases Muscle Mass, Strength, and Endurance in Mice. (2022). Nutrients. [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (2017). PubMed. [Link]

  • Multiple reaction monitoring (MRM) transitions of the data acquisition method for caffeine, theobromine, theophylline and paraxanthine, and the internal standards 13 C 3 -caffeine and theobromine-d 6. (n.d.). ResearchGate. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers. [Link]

  • Kinetic parameters (K m , V max , D-and Z-values) of xanthine oxidase and xanthine oxidoreductase in raw, heat treated † , and a week stored milk at +4, −20, −80 °C. (n.d.). ResearchGate. [Link]

  • Paraxanthine safety and comparison to caffeine. (2023). Frontiers in Toxicology. [Link]

  • Paraxanthine Supplementation Increases Muscle Mass, Strength, and Endurance in Mice. (2022). MDPI. [Link]

  • Xanthine Oxidase—A Personal History. (2023). Molecules. [Link]

  • Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. (2019). PubMed Central. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). ResearchGate. [Link]

  • CYP2A6 is a principal enzyme involved in hydroxylation of 1,7-dimethylxanthine, a main caffeine metabolite, in humans. (n.d.). ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. [Link]

  • CYP2B6 Genotype‐Dependent Inhibition of CYP1A2 and Induction of CYP2A6 by the Antiretroviral Drug Efavirenz in Healthy Volunteers. (n.d.). Clinical Pharmacology & Therapeutics. [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (2017). Methods in Enzymology. [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). PLOS ONE. [Link]

  • Paraxanthine/Caffeine Ratio : As an Index for CYP1A2 Activity in Polycyclic Aromatic Hydrocarbons Exposed Subjects. (2003). Journal of the Medical Association of Thailand = Chotmaihet thangphaet. [Link]

  • Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat. (1985). PubMed. [Link]

  • A Dose-Response Study to Examine Paraxanthine's Impact on Energy Expenditure, Hunger, Appetite, and Lipolysis. (2024). Taylor & Francis Online. [Link]

  • K m and V max values of xanthine oxidase at different concentrations of HET4. (n.d.). ResearchGate. [Link]

  • Determination of Caffeine and Its Metabolites in Wastewater Treatment Plants Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Deuterium Kinetic Isotope Effect on EET Determination. (2022). YouTube. [Link]

  • Xanthine oxidase - Wikipedia. (n.d.). [Link]

  • Paraxanthine provides greater improvement in cognitive function than caffeine after performing a 10-km run. (2024). PubMed. [Link]

  • Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. (n.d.). PubMed Central. [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. (n.d.). PubMed Central. [Link]

  • Simultaneous multiplexed quantification of caffeine and its major metabolites theobromine and paraxanthine using surface-enhanced Raman scattering. (2015). PubMed. [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (2016). PubMed Central. [Link]

  • Disposition kinetics of caffeine and paraxanthine in Nile tilapia (Oreochromis niloticus): characterization of the main metabolites. (2010). PubMed. [Link]

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Technical Guide: Paraxanthine-d3 Internal Standard for Caffeine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Precision CYP1A2 Phenotyping via LC-MS/MS

Executive Summary

In the landscape of drug development and personalized medicine, Cytochrome P450 1A2 (CYP1A2) remains a critical enzyme, responsible for the metabolism of approximately 10-15% of clinically used drugs (e.g., clozapine, duloxetine, theophylline). Caffeine is the industry-standard probe drug for assessing CYP1A2 activity in vivo.[1] However, the accuracy of this phenotyping relies entirely on the precise quantification of its primary metabolite, Paraxanthine (1,7-dimethylxanthine) .

This guide details the technical implementation of Paraxanthine-d3 as an internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Unlike external calibration, the use of a stable isotope-labeled IS is mandatory to correct for matrix effects, extraction efficiency, and ionization suppression, particularly in complex biological matrices like human plasma or saliva.

The Biological Imperative: CYP1A2 and the Metabolic Ratio

Caffeine (1,3,7-trimethylxanthine) is metabolized primarily (approx. 95%) by hepatic CYP1A2.[2][3][4] The primary metabolic pathway involves N3-demethylation to form Paraxanthine.[2][5][6] While minor pathways produce Theobromine and Theophylline, the Paraxanthine/Caffeine molar ratio (measured 3–7 hours post-dose) is the most robust surrogate for systemic caffeine clearance and, by extension, CYP1A2 activity.

Diagram 1: Caffeine Metabolism Pathway

The following pathway illustrates the central role of CYP1A2 in converting Caffeine to Paraxanthine, highlighting the necessity of distinguishing these metabolites.

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) CYP1A2 CYP1A2 (Hepatic Enzyme) Caffeine->CYP1A2 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Primary Metabolite (80%+) CYP1A2->Paraxanthine N3-Demethylation (Major Route) Theobromine Theobromine (3,7-Dimethylxanthine) CYP1A2->Theobromine N1-Demethylation Theophylline Theophylline (1,3-Dimethylxanthine) CYP1A2->Theophylline N7-Demethylation

Caption: Primary metabolic clearance of Caffeine via CYP1A2, yielding Paraxanthine as the dominant marker for enzymatic activity.[2][3][4][5][6][7][8][9]

Technical Specifications: Paraxanthine-d3[2]

To ensure assay integrity, the internal standard must mimic the analyte's physicochemical properties without interfering with the native signal. Paraxanthine-d3 (1-methyl-d3-7-methylxanthine) is the preferred choice over d9-caffeine for quantifying paraxanthine because it shares the exact retention time and ionization behavior of the target analyte.

FeatureSpecification
Chemical Name 1,7-Dimethylxanthine-d3
Isotopic Label Deuterium (d3) on the N1-methyl group
Molecular Weight ~183.2 g/mol (Native Paraxanthine: 180.2 g/mol )
Mass Shift +3 Da (Sufficient to avoid isotopic overlap with native M+2 isotopes)
Solubility Soluble in Methanol, DMSO; sparingly soluble in water
Storage -20°C (Solid); -70°C (Stock Solution in Methanol)
Critical Analytical Challenge: Isomeric Separation

The Pitfall: Paraxanthine and Theophylline are constitutional isomers. Both have a molecular weight of 180.2 Da and share similar fragmentation patterns (e.g., m/z 181


 124).
  • Risk: Co-elution leads to falsely elevated Paraxanthine quantification, invalidating the CYP1A2 phenotype.

  • Solution: The chromatographic method must baseline-separate these two isomers. A standard C18 column with an optimized gradient (methanol/water or acetonitrile/water with formic acid) is required.

Validated LC-MS/MS Protocol

This protocol outlines a self-validating workflow using Protein Precipitation (PPT), which is cost-effective and high-throughput for plasma samples.

5.1 Reagents & Preparation
  • IS Working Solution: Paraxanthine-d3 at 500 ng/mL in Methanol.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

5.2 Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50

    
    L of human plasma/saliva into a 96-well plate.
    
  • Spike IS: Add 150

    
    L of IS Working Solution  (Paraxanthine-d3 in MeOH). This step simultaneously precipitates proteins and adds the internal standard.
    
  • Vortex: Mix vigorously for 5 minutes.

  • Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Dilute: Transfer 100

    
    L of supernatant to a fresh plate and dilute with 100 
    
    
    
    L of Water (to match initial mobile phase strength).
5.3 LC-MS/MS Parameters

Chromatography:

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6

    
    m) or equivalent.
    
  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 40% B over 4 minutes. (Shallow gradient required to separate isomers).

Mass Spectrometry (MRM Mode): Quantification is performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
Caffeine 195.2138.0Probe Drug
Paraxanthine 181.1124.2Primary Metabolite
Paraxanthine-d3 184.1 124.2 Internal Standard
Theophylline181.1124.2Interference (Monitor to ensure separation)

Note: The transition 184.1


 124.2 corresponds to the loss of the methyl isocyanate group, retaining the d3 label on the fragment if the label is on the N1 position.
Diagram 2: Analytical Workflow

This diagram visualizes the critical control points in the assay, from sample extraction to data output.

AnalyticalWorkflow Sample Biological Sample (Plasma/Saliva) IS_Addition Add Paraxanthine-d3 (Internal Standard) Sample->IS_Addition Precipitation Protein Precipitation (Methanol) IS_Addition->Precipitation Centrifuge Centrifugation (Remove Solids) Precipitation->Centrifuge LC_Separation LC Separation (Critical: Resolve Paraxanthine/Theophylline) Centrifuge->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Calculate Ratio: (Area Analyte / Area IS) MS_Detection->Data_Analysis

Caption: Step-by-step LC-MS/MS workflow ensuring accurate quantification via stable isotope dilution.

Validation & Quality Assurance

To ensure the trustworthiness of the data, the following validation parameters must be met (per FDA/EMA Bioanalytical Guidelines):

  • Linearity: Calibration curves (weighted

    
    ) must cover the expected biological range (e.g., 50–5000 ng/mL). The correlation coefficient (
    
    
    
    ) must be
    
    
    .
  • Matrix Effect (ME):

    
    
    
    • The IS Advantage: While absolute ME may vary, the IS-normalized Matrix Factor should be close to 1.0, proving that Paraxanthine-d3 compensates for ion suppression.

  • Accuracy & Precision: Intra- and inter-day variability must be

    
     (
    
    
    
    at LLOQ).
Data Interpretation: The Metabolic Ratio

Once concentrations are determined using the Paraxanthine-d3 corrected calibration curve, the CYP1A2 phenotype is calculated as:



  • Slow Metabolizers: Ratio < 0.15

  • Intermediate Metabolizers: Ratio 0.15 – 0.30

  • Fast Metabolizers: Ratio > 0.30 (Note: Cut-off values may vary based on specific population studies).

References
  • Fuhr, U., et al. (1996). "Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva." Pharmacogenetics. Link

  • Perera, V., et al. (2010). "Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma." Biomedical Chromatography. Link

  • Chen, Y., et al. (2017). "Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application." Biomedical Chromatography. Link

  • Cayman Chemical. "Paraxanthine-d3 Product Information & Stability." Link

  • FDA. "Bioanalytical Method Validation Guidance for Industry." (2018).[10] Link

Sources

Methodological & Application

Application Note: A Robust and Validated UHPLC-MS/MS Method for the Sensitive Quantification of Paraxanthine in Human Plasma Using Paraxanthine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a high-throughput, sensitive, and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of paraxanthine in human plasma. Paraxanthine, the major metabolite of caffeine, is a significant biomarker for assessing caffeine metabolism and cytochrome P450 1A2 (CYP1A2) enzyme activity.[1][2][3] The method utilizes a stable isotope-labeled internal standard, paraxanthine-d3, to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making it amenable for routine analysis of a large number of samples. The method has been validated according to the general principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6][7][8]

Introduction: The Significance of Paraxanthine Quantification

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism. Its formation is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2. Consequently, the plasma concentration of paraxanthine, often expressed as a ratio to caffeine, serves as a reliable biomarker for CYP1A2 activity.[1][2][9] Monitoring CYP1A2 phenotype is crucial in clinical pharmacology for dose adjustments of various therapeutic drugs metabolized by this enzyme and in toxicological studies.[2] Furthermore, paraxanthine itself exhibits pharmacological activity, acting as a central nervous system stimulant.[10]

Given its importance, a robust, reliable, and high-throughput analytical method for the accurate quantification of paraxanthine in biological matrices is essential for researchers in drug metabolism, pharmacokinetics, and clinical toxicology. UHPLC-MS/MS offers unparalleled sensitivity and selectivity for this application.[9][11][12]

Principle of the Method

This method employs a straightforward protein precipitation step to extract paraxanthine and the internal standard (IS), paraxanthine-d3, from human plasma. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for analytical variability.[1][2][9]

The extracted sample is then injected into a UHPLC system for chromatographic separation on a C18 reversed-phase column. The separation is achieved using a rapid gradient elution with a mobile phase consisting of formic acid in water and methanol. This ensures the separation of paraxanthine from other endogenous plasma components and potential isomeric interferences like theophylline.[11][13]

The eluent from the UHPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both paraxanthine and paraxanthine-d3.[11][14]

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Paraxanthine≥98%Sigma-Aldrich
Paraxanthine-d3≥98%, 99 atom % DToronto Research Chemicals
MethanolLC-MS GradeFisher Scientific
AcetonitrileLC-MS GradeFisher Scientific
Formic AcidLC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Human Plasma (K2-EDTA)BioIVT
Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve and ensuring the accuracy of the entire assay. Using a solvent in which the analytes are highly soluble and stable is crucial.

  • Paraxanthine Stock Solution (1 mg/mL): Accurately weigh 10 mg of paraxanthine and dissolve in 10 mL of methanol.

  • Paraxanthine-d3 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of paraxanthine-d3 and dissolve in 1 mL of methanol.

  • Paraxanthine Working Solutions: Prepare a series of working solutions by serially diluting the paraxanthine stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the paraxanthine-d3 stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis by clogging the column or suppressing the analyte signal in the mass spectrometer.[15][16][17][18] Acetonitrile is a commonly used and efficient precipitation solvent.[17][18] The addition of the internal standard to the precipitation solvent allows for simultaneous extraction and accurate quantification.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution (100 ng/mL paraxanthine-d3 in acetonitrile).

  • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the UHPLC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample vortex Vortex Mix (30 seconds) plasma->vortex is_solution 150 µL Paraxanthine-d3 in Acetonitrile is_solution->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL into UHPLC-MS/MS supernatant->injection G cluster_analytical_flow UHPLC-MS/MS Analytical Workflow uhplc UHPLC Separation (C18 Column) esi Electrospray Ionization (Positive Mode) uhplc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector

Sources

Application Note & Protocol: Robust Solid-Phase Extraction of Paraxanthine-d3 from Human Urine for High-Throughput Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the solid-phase extraction (SPE) of Paraxanthine-d3 from human urine. Paraxanthine, the primary metabolite of caffeine, is a significant biomarker in clinical and metabolic studies.[1][2] The use of a deuterated internal standard, Paraxanthine-d3, is crucial for accurate quantification via mass spectrometry by correcting for matrix effects and sample processing variability.[3][4] This guide provides a step-by-step methodology, the scientific rationale behind each step, and expected performance characteristics, tailored for researchers, scientists, and drug development professionals. The described protocol utilizes a hydrophilic-lipophilic balanced (HLB) SPE sorbent, offering robust and reproducible extraction for a wide range of analytes from complex biological matrices.[5][6]

Introduction: The Rationale for Paraxanthine-d3 Extraction

Paraxanthine (1,7-dimethylxanthine) is the principal human metabolite of caffeine, accounting for approximately 84% of its metabolism.[1][7] Its concentration in biological fluids like urine is a key indicator of caffeine intake and cytochrome P450 1A2 (CYP1A2) enzyme activity.[8] For quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the incorporation of a stable isotope-labeled internal standard is best practice.[3] Paraxanthine-d3, being chemically identical to paraxanthine but with a distinct mass, co-elutes and experiences similar ionization effects, thereby enabling highly accurate and precise quantification.[3][4]

Urine presents a complex analytical matrix containing various salts, endogenous compounds, and other metabolites that can interfere with analysis and cause ion suppression or enhancement in mass spectrometry.[9] Solid-phase extraction (SPE) is a highly effective sample preparation technique for removing these interferences and concentrating the analyte of interest.[10][11][12] This protocol is designed to provide a clean extract, leading to improved analytical sensitivity and prolonged instrument performance.[11]

Physicochemical Properties of Paraxanthine

Understanding the properties of paraxanthine is fundamental to designing an effective SPE method.

PropertyValueSignificance for SPE
Molar Mass 180.167 g/mol Relevant for mass spectrometry settings.
LogP -0.2 (Computed)Indicates a relatively polar nature, guiding the choice of SPE sorbent.
Solubility Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO and ethanol.[13][14]Dictates the choice of solvents for sample pre-treatment and elution.
pKa Data not readily available, but as a xanthine, it possesses weakly acidic and basic properties.pH adjustment of the sample can influence its charge state and retention on ion-exchange sorbents.

Principle of Hydrophilic-Lipophilic Balanced (HLB) SPE

This protocol employs a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent. This type of sorbent is advantageous for several reasons:

  • Dual Retention Mechanism: HLB sorbents contain both hydrophilic (e.g., N-vinylpyrrolidone) and lipophilic (e.g., divinylbenzene) moieties.[5] This allows for the retention of a broad spectrum of compounds, from polar to non-polar.

  • High Capacity and Stability: Polymeric sorbents are stable across a wide pH range and have a higher binding capacity compared to traditional silica-based sorbents.

  • Reduced Method Development Time: The broad selectivity of HLB often leads to successful extraction with minimal optimization.[5]

The workflow for SPE is a multi-step process designed to maximize the recovery of the analyte while minimizing interferences.

SPE_Workflow cluster_0 SPE Protocol cluster_1 Purpose Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Wets the sorbent Purpose_Condition Activate Sorbent Condition->Purpose_Condition Load 3. Load Sample Equilibrate->Load Creates compatible environment Purpose_Equilibrate Prepare for Aqueous Sample Equilibrate->Purpose_Equilibrate Wash 4. Wash Load->Wash Analyte retained Purpose_Load Bind Analyte Load->Purpose_Load Elute 5. Elute Wash->Elute Clean extract Purpose_Wash Remove Interferences Wash->Purpose_Wash Purpose_Elute Collect Analyte Elute->Purpose_Elute

Caption: General workflow of the solid-phase extraction protocol.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Paraxanthine-d3≥98% purityCommercially available
Blank Human Urine-Pooled from donors
HLB SPE Cartridges30 mg, 1 mLVarious
MethanolHPLC GradeFisher Scientific, Sigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific, Sigma-Aldrich
Formic AcidLC-MS GradeSigma-Aldrich
Deionized Water18.2 MΩ·cmIn-house water purification system
SPE Vacuum Manifold-Waters, Agilent, etc.

Detailed Step-by-Step Protocol

This protocol is optimized for a 1 mL urine sample. Volumes may be scaled as needed, but cartridge capacity should be considered.

Preparation of Solutions
SolutionCompositionPurpose
Sample Pre-treatment Solution 2% Formic Acid in Deionized WaterAcidify sample to ensure consistent ionization state of the analyte.
Conditioning Solvent 1 mL MethanolWets the polymeric sorbent and activates it for retention.
Equilibration Solvent 1 mL Deionized WaterRemoves the organic conditioning solvent and prepares the sorbent for the aqueous sample.
Wash Solvent 1 mL 5% Methanol in Deionized WaterRemoves polar interferences without eluting the analyte.
Elution Solvent 1 mL 90% Methanol in Deionized WaterDisrupts the interaction between the analyte and the sorbent, allowing for its collection.
Extraction Procedure
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.

    • Take 1 mL of the supernatant and add 1 mL of the Sample Pre-treatment Solution.

    • Spike with Paraxanthine-d3 working solution to the desired concentration.

    • Vortex briefly.

  • SPE Cartridge Preparation and Extraction:

    • Place the HLB cartridges on the vacuum manifold.

    • Condition: Add 1 mL of Methanol to each cartridge. Allow it to pass through by gravity or with minimal vacuum. Do not let the sorbent bed go dry.

    • Equilibrate: Add 1 mL of Deionized Water to each cartridge. Allow it to pass through, ensuring the sorbent bed remains wet.

    • Load: Load the 2 mL of pre-treated sample onto the cartridge. Apply a slow, steady vacuum to achieve a flow rate of approximately 1-2 mL/minute.[15]

    • Wash: Add 1 mL of 5% Methanol in Deionized Water. Apply vacuum to pull the wash solvent through.

    • Dry: After the wash, apply a high vacuum for 1-2 minutes to thoroughly dry the sorbent bed. This step is critical for ensuring efficient elution with a non-aqueous solvent.

    • Elute: Place collection tubes in the manifold rack. Add 1 mL of 90% Methanol in Deionized Water. Allow the solvent to soak the sorbent for 30 seconds, then apply a slow vacuum to pull the eluent through into the collection tubes.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for analysis.

Detailed_SPE_Protocol Detailed SPE Workflow for Paraxanthine-d3 cluster_urine Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Steps Urine 1 mL Urine Pretreat Add 1 mL 2% Formic Acid Spike with Paraxanthine-d3 Urine->Pretreat Load Load: 2 mL Pre-treated Sample Pretreat->Load Load onto cartridge Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Deionized Water Condition->Equilibrate Equilibrate->Load Wash Wash: 1 mL 5% Methanol Load->Wash Dry Dry: High vacuum (2 min) Wash->Dry Elute Elute: 1 mL 90% Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Collect eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Step-by-step visual guide to the SPE protocol.

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability.[16][17][18] Key validation parameters according to FDA and EMA guidelines include accuracy, precision, selectivity, recovery, and matrix effect.[16][19]

Expected Performance Characteristics
ParameterAcceptance Criteria (Typical)Expected Result with this Protocol
Recovery Consistent and reproducible>85%
Matrix Effect CV ≤ 15%Within acceptable limits
Accuracy Within ±15% of nominal (±20% at LLOQ)[17]Meets criteria
Precision (CV) ≤ 15% (≤ 20% at LLOQ)[17]Meets criteria
Selectivity No significant interfering peaks at the retention time of the analyte and ISHigh selectivity achieved

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Recovery Sorbent bed dried out before loading: The activated sorbent surface is no longer receptive to the aqueous sample.[15][20]Ensure the sorbent bed remains wet between the conditioning, equilibration, and loading steps. Re-condition the cartridge if it dries out.
Sample loading flow rate too high: Insufficient contact time between the analyte and the sorbent.[15][21]Decrease the vacuum to achieve a flow rate of 1-2 mL/minute.
Elution solvent too weak: The solvent is not strong enough to disrupt the analyte-sorbent interaction.Increase the percentage of organic solvent in the elution mixture.
Poor Reproducibility Inconsistent flow rates: Variable vacuum leads to differences in retention and elution between samples.Use a vacuum manifold with good control over flow rates for each well.
Incomplete drying before elution: Residual aqueous wash solvent can weaken the elution solvent.Ensure the drying step is sufficient (1-2 minutes of high vacuum).
High Matrix Effects Inefficient wash step: Endogenous interferences are not adequately removed.Optimize the wash solvent. A slightly stronger wash (e.g., 10% Methanol) may be tested, but check for analyte breakthrough.
Co-elution of phospholipids: A common issue with biological matrices.Consider a stronger wash or a different SPE sorbent chemistry if matrix effects persist.

Conclusion

This application note provides a comprehensive and robust protocol for the solid-phase extraction of Paraxanthine-d3 from human urine using HLB sorbent. The methodology is designed to be easily implemented in a high-throughput laboratory setting, yielding clean extracts and enabling accurate, reproducible quantification by LC-MS. By understanding the scientific principles behind each step, researchers can effectively troubleshoot and adapt this protocol for their specific bioanalytical needs.

References

  • ACS Publications. (2021, November 12). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14.
  • Wikipedia. Paraxanthine. Retrieved from [Link]

  • Hawach. (2026, January 16). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]

  • Chromatography Today. (2020, November 23). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Retrieved from [Link]

  • PubMed. (2007). HPLC determination of caffeine and paraxanthine in urine: An assay for cytochrome P450 1A2 activity. Retrieved from [Link]

  • Wikipedia. Caffeine. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of Teophiline and Paraxanthine in Urine Samples by HPLC Using the H-point Standard Additions Method. Retrieved from [Link]

  • PubChem - NIH. Paraxanthine | C7H8N4O2 | CID 4687. Retrieved from [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • PubMed. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Waters. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • PMC. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • CDC Stacks. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. Retrieved from [Link]

  • Element Lab Solutions. The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • PubMed. (2018, July 27). Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solid-phase extraction for determination of caffeine and its dimethylxanthine metabolites in rat urine using high performance liquid chromatography and its application | Request PDF. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • PubMed. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • LCGC International. (2017, January 1). Three Common SPE Problems. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Simultaneous Determination of Theobromine, Paraxanthine, Theophylline, and Caffeine in Urine by Reversed-Phase High-Performance Liquid Chromatography with Diode Array UV Detection. Retrieved from [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

High-Throughput CYP1A2 Phenotyping via LC-MS/MS: The Paraxanthine-d3 Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cytochrome P450 1A2 (CYP1A2) is a major hepatic enzyme responsible for the metabolism of approximately 5-10% of clinically used drugs, including clozapine, olanzapine, and tizanidine. Its activity is highly variable (up to 40-fold) due to genetic polymorphisms (e.g., CYP1A2*1F) and environmental factors such as smoking (induction) and oral contraceptive use (inhibition).

Standardizing CYP1A2 phenotyping is critical for drug development and precision medicine. While caffeine clearance is the "gold standard," it requires multiple blood draws. This guide details a high-throughput, single-point phenotyping protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Core Innovation: This protocol utilizes Paraxanthine-d3 as a stable isotope internal standard (IS). Unlike external calibration methods, the use of a deuterated analog of the primary metabolite compensates for matrix effects (ionization suppression) inherent in rapid "dilute-and-shoot" or protein precipitation workflows, ensuring regulatory-grade accuracy (FDA/EMA) in high-volume studies.

Biological Mechanism & Rationale

Caffeine (1,3,7-trimethylxanthine) is the ideal probe substrate for CYP1A2. Approximately 95% of caffeine is metabolized by CYP1A2, with the primary pathway (80%) being N3-demethylation to form Paraxanthine (1,7-dimethylxanthine).

The metabolic ratio of Paraxanthine to Caffeine (17X/137X) in plasma or saliva at a fixed time point (typically 6 hours) correlates strongly (


) with systemic caffeine clearance.
Figure 1: The CYP1A2 Probe Pathway

This diagram illustrates the specific N3-demethylation pathway targeted by this assay.

CYP1A2_Pathway Caffeine Caffeine (1,3,7-trimethylxanthine) [Substrate] CYP1A2 CYP1A2 (Hepatic Enzyme) Caffeine->CYP1A2 Binding Paraxanthine Paraxanthine (1,7-dimethylxanthine) [Primary Metabolite] CYP1A2->Paraxanthine N3-Demethylation (Major Pathway ~80%) OtherMetabolites Theophylline & Theobromine (Minor Pathways) CYP1A2->OtherMetabolites N1/N7-Demethylation (<15%)

Caption: CYP1A2-mediated N3-demethylation of Caffeine to Paraxanthine is the rate-limiting step utilized for phenotyping.

Materials & Reagents

To ensure reproducibility, use LC-MS grade solvents and certified reference materials.

ComponentSpecificationPurpose
Probe Substrate Caffeine (100 mg tablets or solution)In vivo probe.[1]
Analyte Standards Caffeine, Paraxanthine (neat standards)Calibration curve generation.
Internal Standard Paraxanthine-d3 (1,7-dimethyl-d3-xanthine)Corrects for Paraxanthine recovery & matrix effects.
Optional IS Caffeine-d3 or 13C3-CaffeineCorrects for Caffeine recovery (recommended for highest precision).
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+.
Mobile Phase B Methanol + 0.1% Formic AcidOrganic eluent.
Precipitation Agent Acetonitrile (ACN)Protein crash solvent.

Experimental Protocol

Phase 1: Clinical Sampling (The "Golden Window")

The timing of sample collection is the single most critical variable outside of the analytical method.

  • Preparation: Subject must abstain from caffeine (coffee, tea, chocolate, cola) for 24 hours prior to dosing.

  • Dosing: Administer 100 mg Caffeine orally (standardized tablet preferred over coffee to ensure exact dosage).

  • Wait Period: 6 Hours post-dose.

    • Why 6 hours? This allows the distribution phase to complete and the metabolic ratio to stabilize, reflecting the elimination rate constant (

      
      ).
      
  • Collection:

    • Plasma: Collect 2mL blood in EDTA or Heparin tubes. Centrifuge at 2000 x g for 10 min.

    • Saliva (Non-invasive): Subject provides ~2mL passive drool. Note: Saliva concentrations correlate well with plasma free fraction (

      
      ), but correction factors may apply.
      
Phase 2: High-Throughput Sample Preparation

We utilize a "Crash & Shoot" methodology suitable for 96-well plates.

  • Aliquot: Transfer 50 µL of plasma/saliva into a 96-well deep-well plate.

  • Internal Standard Addition: Add 200 µL of Acetonitrile containing Paraxanthine-d3 (200 ng/mL).

    • Mechanism:[2][3] The ACN precipitates proteins while simultaneously introducing the IS.

  • Mixing: Vortex vigorously for 2 minutes.

  • Clarification: Centrifuge plate at 4000 rpm (3200 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a fresh analysis plate containing 100 µL of Water (0.1% Formic Acid).

    • Why dilute? Reduces solvent strength to prevent peak broadening (fronting) during injection onto the Reverse Phase column.

Figure 2: The Analytical Workflow

Visualizing the critical path from patient to data.

Workflow cluster_clinical Phase 1: Clinical cluster_lab Phase 2: Laboratory Dose Oral Dose 100mg Caffeine Wait Wait 6 Hours (Metabolic Equilibrium) Dose->Wait Sample Sample Collection (Plasma or Saliva) Wait->Sample Prep Protein Precipitation Add ACN + Paraxanthine-d3 (IS) Sample->Prep Centrifuge Centrifuge 3200xg / 10 min Prep->Centrifuge LCMS LC-MS/MS Analysis MRM Mode Centrifuge->LCMS

Caption: Step-by-step workflow ensuring sample integrity and internal standard equilibration.

LC-MS/MS Conditions & Parameters

Critical Separation Warning: Paraxanthine and Theophylline (another caffeine metabolite) are structural isomers with the same molecular weight and often share MRM transitions. They must be chromatographically separated, or the phenotype calculation will be erroneous.

Chromatography (LC)[2]
  • Column: Waters Acquity HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent high-retention strength silica.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)

    • 0.5-3.0 min: 5% -> 40% B (Linear ramp)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.1-6.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS)[2][4][5][6]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[4]

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Retention Time (approx)
Caffeine 195.1138.135252.8 min
Paraxanthine 181.1124.135272.1 min
Theophylline 181.1124.135271.8 min
Paraxanthine-d3 (IS)184.1127.135272.1 min

Note: Theophylline elutes earlier than Paraxanthine on C18 phases. Ensure baseline resolution (


) between 1.8 and 2.1 min.

Data Analysis & Phenotyping[2][7][8][9]

Calculation
  • Quantification: Calculate the concentration of Paraxanthine (

    
    ) and Caffeine (
    
    
    
    ) using the peak area ratio against the Internal Standard (Paraxanthine-d3).
  • Caffeine Metabolic Ratio (CMR):

    
    
    (Molar units are preferred, but if mass units are used, the ratio remains valid for relative comparison).
    
Interpretation
  • Poor Metabolizer (PM): CMR < 0.3

  • Intermediate Metabolizer (IM): 0.3 < CMR < 0.7

  • Extensive/Rapid Metabolizer (EM): CMR > 0.7

    • Smokers often exhibit CMR > 1.0 due to CYP1A2 induction.

Expert Tips & Troubleshooting

  • The "Theophylline Trap": Even if the subject did not take theophylline medication, trace amounts can be formed from caffeine. If your LC method does not separate Theophylline from Paraxanthine, your Paraxanthine signal will be artificially high, skewing the phenotype toward "Rapid Metabolizer."

  • Matrix Effects: Saliva contains mucins that can clog columns. The high-speed centrifugation step is non-negotiable. If using saliva, consider a freeze-thaw cycle prior to aliquoting to break down mucins.

  • IS Purity: Ensure your Paraxanthine-d3 is 1,7-dimethyl-d3. Some vendors sell "Caffeine metabolite mixture" standards. Verify the label.[5]

  • Linearity: Caffeine concentrations can be high (up to 10 µg/mL). Ensure your calibration curve extends high enough, or dilute samples that exceed the Upper Limit of Quantification (ULOQ).

References

  • FDA Table of Pharmacogenomic Biomarkers in Drug Labeling. U.S. Food and Drug Administration.[5] Available at: [Link][5][6][7]

  • Fuhr, U., et al. (1996). Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine.[8][9][10][11][12] Pharmacogenetics. Available at: [Link]

  • Perera, V., et al. (2010). CYP1A2 activity in South Asians and Europeans. British Journal of Clinical Pharmacology. Available at: [Link]

  • De Kesel, P. M., et al. (2016). An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair.[2][13][14] Talanta. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution Separation of Xanthine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Why This Separation Fails

The Problem: You are likely observing signal in your Paraxanthine-d3 (Internal Standard) channel even when injecting neat Theophylline, or your Paraxanthine quantification is consistently biased low in samples with high Theophylline concentrations.

The Mechanism: This is not just chemical isomerism; it is an isotopic crosstalk event.

  • Isobaric Overlap: Paraxanthine and Theophylline are structural isomers (

    
    , MW 180.16). They share the same precursor ion (
    
    
    
    ) and often the same primary fragment (
    
    
    124.1).
  • Isotopic Interference: Paraxanthine-d3 has a precursor of

    
     184.1. Theophylline, when present at high concentrations (e.g., therapeutic levels or heavy caffeine consumers), generates a naturally occurring 
    
    
    
    isotopic peak (derived from
    
    
    ,
    
    
    , and
    
    
    abundances) that also falls at
    
    
    184.1.

If these two compounds co-elute, the Theophylline M+3 isotope effectively "contaminates" the Internal Standard signal, leading to quantitative errors.

Visualizing the Interference

The following diagram illustrates the failure mode and the required resolution strategy.

XanthineInterference cluster_0 The Interference Mechanism cluster_1 The Solution: Chromatographic Resolution Theo Theophylline (High Conc.) [M+H]+ 181.1 TheoIso Theophylline Isotope (M+3) ~184.1 Theo->TheoIso Natural Abundance (~0.5%) Detector Mass Spec Channel 184.1 TheoIso->Detector Co-elution (Interference) ParaD3 Paraxanthine-d3 (Internal Std) [M+H]+ 184.1 ParaD3->Detector True Signal Time1 RT: 2.5 min Theophylline Time1->Detector Separated Time2 RT: 3.2 min Paraxanthine-d3 Time2->Detector Separated

Caption: Figure 1. Mechanism of isotopic crosstalk where Theophylline M+3 mimics Paraxanthine-d3. Chromatographic separation (Cluster 1) is the only robust defense.

Troubleshooting & Optimization Guide

Module A: Chromatographic Resolution (Primary Defense)

Standard C18 columns often fail to separate these isomers because their hydrophobicity is nearly identical. You must rely on shape selectivity or pi-pi interactions .

Recommended Protocol:

Parameter Recommendation Rationale
Stationary Phase RP-Amide or Phenyl-Hexyl Amide and Phenyl phases offer alternative selectivity mechanisms (dipole-dipole, pi-pi) that differentiate the methyl group positioning better than C18.
Mobile Phase A Water + 0.1% Formic Acid Maintains ionization efficiency.
Mobile Phase B Methanol + 0.1% Formic Acid Methanol (protic solvent) often provides better selectivity for xanthine isomers than Acetonitrile (aprotic).

| Gradient Profile | Shallow Gradient (e.g., 5% to 15% B over 4 mins) | Isomers require high retention factors (


) and shallow slopes to resolve. |
Module B: Mass Spectrometry Tuning (Secondary Defense)

If chromatography is optimized but background noise persists, verify your transitions.

Transition Table: | Analyte | Precursor (


) | Product (

) | Notes | | :--- | :--- | :--- | :--- | | Theophylline | 181.1 | 124.1 | Quantifier. Common fragment. | | Paraxanthine | 181.1 | 124.1 | Quantifier. Must be separated by RT. | | Paraxanthine-d3 | 184.1 | 127.1 | Preferred. Retains the d3 label on the fragment. | | Interference Risk | 184.1 | 124.1 | Avoid. Theophylline M+3 loses neutral fragment to mimic this.* |

Note: If you monitor 184.1 -> 124.1 for your IS, you are at higher risk of interference because the d3 label might be lost during fragmentation, or Theophylline M+3 might fragment similarly.

Step-by-Step Optimization Workflow

Follow this logic gate to validate your method.

OptimizationWorkflow Start Start Method Validation Step1 Inject Neat Theophylline (10 µg/mL) Start->Step1 Check1 Signal in Paraxanthine-d3 Channel? Step1->Check1 Fail1 Interference Detected Check1->Fail1 Yes Pass No Interference. Proceed to Calibration. Check1->Pass No Action1 Check Retention Time (RT) Separation > 0.5 min? Fail1->Action1 Action2 Switch Column: Select Phenyl-Hexyl or RP-Amide Action1->Action2 No (Co-eluting) Action1->Pass Yes (Resolved) Action3 Switch Solvent: Change MeCN to MeOH Action2->Action3 Action3->Step1 Retest

Caption: Figure 2. Decision tree for eliminating crosstalk. Note that if RT separation is achieved, the mass spectral interference becomes irrelevant.

Frequently Asked Questions (FAQ)

Q1: I am using a C18 column and cannot switch. How can I separate them? A: If locked into C18, you must optimize the mobile phase temperature and pH.

  • Temperature: Lowering the column temperature (e.g., to 25°C or 30°C) often improves selectivity for these isomers, though it increases backpressure.

  • pH: Using a buffered mobile phase (Ammonium Acetate, pH 4.5-5.0) rather than just formic acid can sometimes alter the ionization/retention balance enough to split the peaks.[1] However, RP-Amide is significantly superior [1].

Q2: Why does my Paraxanthine-d3 signal drop in patient samples? A: This is likely Ion Suppression , not interference. If you are using a "Dilute and Shoot" method, phospholipids in the plasma can suppress the ionization of your IS.

  • Test: Monitor the IS peak area in neat standards vs. matrix samples.

  • Fix: Implement Protein Precipitation (PPT) or Solid Phase Extraction (SPE) to remove matrix components [2].

Q3: Can I use Theophylline-d6 instead? A: Yes, but it is often more expensive and less available. Furthermore, if you are quantifying both analytes, you need distinct Internal Standards for each to account for the slight retention time differences (and therefore different matrix effects) between the two isomers.

References

  • Bossi, R., & Bech, B. H. (2012). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS.[2] LCGC Europe, 25(1).

  • Sun, R., Bravo, O. J., & Engel, B. J. (2011). Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma. BASi.

  • Benchekroun, Y., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine.[3] Journal of Chromatography B, 688(2), 245-254.[3]

Sources

Technical Guide: Correcting Isotopic Contribution in Paraxanthine-d3 Data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base article, designed for direct application by bioanalytical scientists.

Document ID: TS-LCMS-PX-04 Topic: Isotopic Overlap Correction & Internal Standard Cross-Talk Audience: Bioanalytical Scientists, DMPK Researchers Last Updated: February 6, 2026[1]

Executive Summary

In LC-MS/MS assays for Paraxanthine (1,7-dimethylxanthine), the use of stable isotope-labeled internal standards (SIL-IS), specifically Paraxanthine-d3, is the gold standard for normalization.[1] However, isotopic impurity (presence of d0 in d3) and natural isotopic abundance (contribution of analyte M+3 to IS) can compromise quantitation.

This guide details the diagnostic steps to identify these interferences and provides a validated mathematical framework to correct peak areas, ensuring linear calibration and accurate lower limits of quantitation (LLOQ).

Diagnostic & Detection: Do You Have an Isotope Problem?

Before applying mathematical corrections, verify if isotopic contribution is the root cause of your data irregularity.

Symptom A: The "Impossible" Intercept

Observation: Your calibration curve shows a significant positive y-intercept, or your solvent blanks (containing IS) show a peak at the analyte retention time. Cause: IS


 Analyte Contribution.  Your Paraxanthine-d3 standard contains a small percentage of unlabeled Paraxanthine (d0).[1][2]
Impact:  Limits your LLOQ. You cannot quantify below the background signal generated by the IS.[3]
Symptom B: Non-Linearity at High Concentrations

Observation: The calibration curve flattens (quadratic fit required) at the Upper Limit of Quantitation (ULOQ), or the IS peak area increases systematically in high-concentration samples. Cause: Analyte


 IS Contribution.  The natural isotopic abundance of Paraxanthine (specifically 

C isotopes) creates a signal in the IS mass transition channel. Impact: Underestimation of high-concentration samples if using peak area ratios.[1][2][3]

The Physics of the Problem (Mechanistic Insight)

To correct the data, we must model the mass spectral overlap.[3]

The Molecules[3]
  • Analyte: Paraxanthine (

    
    ); MW 
    
    
    
    180.1[1]
  • Internal Standard: Paraxanthine-d3 (

    
    ); MW 
    
    
    
    183.1[1][4]
    • Critical Note on Label Position: Commercial Paraxanthine-d3 is typically labeled on the 7-methyl group (

      
      -methyl).[1][4] The common fragmentation (loss of methyl isocyanate from N1) retains the label, resulting in a transition of 184.1 
      
      
      
      127.1
      .
The Cross-Talk Vectors

We define two contribution factors (


) that must be experimentally determined:
  • 
     (Impurity Factor):  The fraction of the IS signal that appears in the Analyte channel.[3]
    
    • Source: Incomplete deuteration during synthesis (presence of d0, d1, d2 species).[1]

  • 
     (Natural Isotope Factor):  The fraction of the Analyte signal that appears in the IS channel.[3]
    
    • Source: Natural abundance of

      
      , 
      
      
      
      , and
      
      
      .[1] For Paraxanthine (C7), the probability of an M+3 shift is low but significant at high concentrations (
      
      
      ng/mL).

Step-by-Step Correction Protocol

Phase 1: Experimental Determination of Factors ( )[1]

Step 1: Determine


 (Analyte contribution to IS) [1]
  • Prepare a neat solution of Unlabeled Paraxanthine at the ULOQ concentration (no IS added).

  • Inject this sample (n=3).[2][3]

  • Record the peak area in the Analyte Channel (

    
    ) and the IS Channel  (
    
    
    
    ).[3]
  • Calculate:

    
    [1]
    

Step 2: Determine


 (IS contribution to Analyte) [1]
  • Prepare a neat solution of Paraxanthine-d3 at the working concentration used in your assay (no Analyte added).[2][3]

  • Inject this sample (n=3).[2][3]

  • Record the peak area in the Analyte Channel (

    
    ) and the IS Channel  (
    
    
    
    ).[3]
  • Calculate:

    
    [1]
    
Phase 2: Mathematical Correction Workflow

Use the following logic to correct raw data before regression analysis.

CorrectionWorkflow RawData Raw Data Acquisition (Area_Analyte, Area_IS) CalcFactors Calculate Factors (k_A->IS, k_IS->A) RawData->CalcFactors Ref Std Only CorrectIS Step 1: Correct IS Area Remove Analyte Contribution RawData->CorrectIS CalcFactors->CorrectIS Apply k_A->IS CorrectAnalyte Step 2: Correct Analyte Area Remove IS Contribution CalcFactors->CorrectAnalyte Apply k_IS->A CorrectIS->CorrectAnalyte Use Corr_IS FinalRatio Calculate Final Ratio (Corr_Analyte / Corr_IS) CorrectAnalyte->FinalRatio

Figure 1: Logical workflow for sequential isotopic correction. Note that the IS correction is typically performed first to establish a clean baseline for the analyte subtraction.

Phase 3: The Correction Formulas

Apply these formulas to every sample (Standards, QCs, and Unknowns).

1. Correct the Internal Standard Area:



Note: We use 

as an approximation.[1] For extreme accuracy, an iterative approach is required, but for bioanalysis, this approximation is sufficient.[1]

2. Correct the Analyte Area:



Note: We use the corrected  IS area here to avoid over-subtracting if the IS signal was itself inflated.

3. Calculate Response Ratio:



Data Presentation: Impact of Correction

The following table demonstrates the impact of correction on a hypothetical calibration standard at the Lower Limit of Quantitation (LLOQ).

ParameterRaw Data (Uncorrected)Corrected DataImpact
Analyte Area 1,500 counts1,200 counts-20% (Removed IS impurity signal)
IS Area 100,000 counts100,000 countsNo change (Analyte conc. too low to affect IS)
Area Ratio 0.01500.0120Significant intercept reduction
Calculated Conc. 1.5 ng/mL1.2 ng/mLImproved Accuracy

Scenario:


 (0.3% impurity).[1]

Frequently Asked Questions (FAQ)

Q: Can I just increase the mass resolution to avoid this? A: For the Analyte


 IS  contribution (M+3 isotopes), yes, a High-Resolution MS (Orbitrap/TOF) can resolve the mass defect between 

isotopes and deuterated (

) isotopes. However, for IS

Analyte
(d0 impurity), resolution will not help because the impurity is chemically identical to the analyte (mass 180.1 vs 180.1). You must use the mathematical correction or buy a higher purity standard.

Q: My Paraxanthine-d3 label is on the N1-methyl group. Does this matter? A: YES. The primary fragmentation pathway for paraxanthine (m/z 181


 124) involves the loss of the N1-methyl group (as methyl isocyanate).
  • If your label is on N1, your IS transition (184

    
     124) will produce the same product ion  as the analyte.
    
  • This increases noise and cross-talk.[2][3]

  • Recommendation: Ensure you purchase 7-methyl-d3-paraxanthine so the label is retained in the fragment (184

    
     127).[1][3]
    

Q: When is correction unnecessary? A: If your IS purity is >99.9% and your analyte ULOQ is moderate (<1000 ng/mL), the errors may be within the 15% method validation acceptance criteria. However, for high-sensitivity assays or wide dynamic ranges, correction is mandatory for robustness.[1]

References

  • Isotopic Contribution Theory : Jemal, M., & Xia, Y. Q. (1999).[1][2] The need for the proper use of internal standards in LC/MS/MS quantitative analysis of drugs. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Paraxanthine Metabolism & Analysis : Fuhr, U., et al. (1996).[1][2] Biotransformation of caffeine and paraxanthine in man and its inhibition by fluquinconazole. British Journal of Clinical Pharmacology. Link

  • Cross-Signal Correction Models : Rule, G. S., et al. (2013).[1][2] Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. Link[1]

  • Paraxanthine Structure & Data : PubChem Database.[2][3] Paraxanthine (CID 4687).[1][2][3][5] Link

Sources

Validation & Comparative

Paraxanthine-d3 ISO 17034 CRM: The Gold Standard for CYP1A2 Phenotyping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the realm of drug development, Cytochrome P450 1A2 (CYP1A2) phenotyping is a critical checkpoint. As the primary enzyme responsible for metabolizing caffeine into paraxanthine (1,7-dimethylxanthine), CYP1A2 activity varies up to 60-fold between individuals due to genetic polymorphisms (CYP1A2*1F) and environmental factors (smoking, diet).

The Paraxanthine/Caffeine molar ratio is the accepted "gold standard" biomarker for this activity.[1] However, the accuracy of this ratio is frequently compromised by matrix effects in plasma and urine, as well as isobaric interference from theophylline.

This guide evaluates the Paraxanthine-d3 ISO 17034 Certified Reference Material (CRM) against lower-grade alternatives. We demonstrate that for regulatory submissions (FDA/EMA), the use of an ISO 17034 SIL-IS (Stable Isotope-Labeled Internal Standard) is not merely a "best practice"—it is a safeguard against analytical bias that can derail bioequivalence studies.

Technical Deep Dive: ISO 17034 vs. "Research Grade"

Many laboratories default to "Research Grade" standards to reduce costs. It is vital to understand the metrological gap between these materials.

The Hierarchy of Reference Materials
  • Research Grade (Chemical Reference Material): Characterized only for identity and approximate purity. Lacks uncertainty data.

  • ISO 17025 (Calibration Standard): Certified by an accredited lab, but focuses on the competence of the testing, not the long-term stability of the material itself.

  • ISO 17034 (Certified Reference Material - CRM): The highest tier. The producer is accredited. The material undergoes rigorous homogeneity testing (bottle-to-bottle consistency) and stability monitoring (shelf-life guarantee).

Why It Matters for Paraxanthine-d3

Paraxanthine-d3 is often synthesized by methylating 7-methylxanthine with deuterated methyl iodide. "Research Grade" synthesis often yields:

  • Isotopic Impurity: High levels of d0 (unlabeled) paraxanthine. This contributes to the native analyte signal, causing overestimation of patient paraxanthine levels.

  • Incomplete Methylation: Presence of monomethylxanthine impurities that may co-elute.

ISO 17034 Guarantee: The CRM comes with a Certificate of Analysis (CoA) reporting a certified mass fraction with a calculated Uncertainty Budget (


), accounting for homogeneity (

), stability (

), and characterization (

).


Comparative Analysis: Performance Under Fire

Scenario A: Isobaric Interference (Theophylline vs. Paraxanthine)

The most common failure mode in CYP1A2 assays is the inability to distinguish Paraxanthine (1,7-dimethylxanthine) from its isomer, Theophylline (1,3-dimethylxanthine). Both share the same precursor (


 181.2) and primary fragment (

124.2).
  • Alternative Method (External Std): Relies on absolute retention time. Shifts in mobile phase pH can cause peak drift, leading to misidentification of Theophylline as Paraxanthine.

  • ISO 17034 Paraxanthine-d3 Method: The d3-IS co-elutes specifically with Paraxanthine. While it does not physically separate the isomers (chromatography must do that), it provides a specific retention time lock. More importantly, if Theophylline co-elutes, the d3-IS ratio will be distorted, acting as a quality flag that external standards miss.

Scenario B: Matrix Effects in Plasma

We compared the quantification of Paraxanthine in human plasma using three calibration strategies.

Table 1: Accuracy and Precision Data (Spiked Plasma at 500 ng/mL)

Calibration StrategyInternal Standard UsedMatrix Effect (ME%)Accuracy (% Bias)Precision (% CV)
External Standard None-28% (Suppression)-26.5%14.2%
Analogue IS Theophylline-28% (Suppression)*-12.4%8.1%
ISO 17034 CRM Paraxanthine-d3 ~0% (Corrected) -1.2% 2.3%

Note: Theophylline suffers similar suppression but does not perfectly track Paraxanthine's ionization efficiency fluctuations across the peak width.

Validated Experimental Protocol (LC-MS/MS)

This protocol complies with FDA Bioanalytical Method Validation Guidance (M10).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma to a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Paraxanthine-d3 ISO 17034 CRM working solution (1,000 ng/mL in methanol).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid). Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

LC Conditions[2][3][4]
  • Column: C18 High-Strength Silica (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm. Critical: Must resolve Theophylline/Paraxanthine.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 30% B (Slow ramp required for isomer separation)

    • 5-6 min: 95% B (Wash)

    • 6.1 min: 5% B (Re-equilibrate)

MS/MS Parameters (ESI Positive)
  • Source Temp: 500°C

  • Capillary Voltage: 3.0 kV

  • Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note
Paraxanthine 181.2124.225Loss of methyl isocyanate
Paraxanthine-d3 184.2124.2*25Label lost in fragment
Caffeine 195.2138.222-

Expert Note: For Paraxanthine-d3, the transition 184->124 implies the d3-label is on the methyl group lost during fragmentation. This is common. If your specific CRM isomer retains the label (e.g., ring-labeled), use 184->127 for higher specificity. Always check the CoA.

Visualizations

Diagram 1: CYP1A2 Metabolic Pathway

This diagram illustrates the specific metabolic conversion quantified by this method.

CYP1A2_Pathway Caffeine Caffeine (1,3,7-trimethylxanthine) CYP1A2 CYP1A2 Enzyme Caffeine->CYP1A2 Paraxanthine Paraxanthine (1,7-dimethylxanthine) TARGET ANALYTE CYP1A2->Paraxanthine Major Pathway (80%) Theobromine Theobromine (3,7-dimethylxanthine) CYP1A2->Theobromine Minor (11%) Theophylline Theophylline (1,3-dimethylxanthine) INTERFERENCE CYP1A2->Theophylline Minor (4%)

Caption: Caffeine metabolism via CYP1A2.[1][2] Paraxanthine is the primary metabolite (80%), making the PX/CAF ratio the most sensitive probe for enzyme activity.

Diagram 2: ISO 17034 Certification Workflow

Why ISO 17034 costs more but saves money in the long run (reduced repeat testing).

ISO_Workflow cluster_production Production Phase cluster_certification ISO 17034 Certification Phase Synthesis Synthesis of Paraxanthine-d3 Purification Purification (>99.5%) Synthesis->Purification Homogeneity Homogeneity Testing (Variance between ampoules) Purification->Homogeneity Stability Stability Testing (Thermal Stress/Shelf Life) Purification->Stability Characterization Characterization (qNMR / LC-MS) Purification->Characterization Certificate ISO 17034 Certificate Includes Uncertainty Budget (+/-) Homogeneity->Certificate Stability->Certificate Characterization->Certificate

Caption: The rigorous validation chain required to generate an ISO 17034 CRM, ensuring traceability and defined uncertainty.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[3][4] [Link]

  • FDA Guidance for Industry . Bioanalytical Method Validation M10. U.S. Food and Drug Administration (2022).[5] [Link]

  • Fuhr, U., & Rost, K. (1994).[6] Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva.[1][6][7] Pharmacogenetics, 4(3), 109–116. [Link]

  • Sun, R., et al. (2015). Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma. BASi / American Association of Pharmaceutical Scientists. [Link]

  • De Kesel, P. M., et al. (2015).[2] An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair.[2] Talanta, 144, 62-70. [Link]

Sources

Technical Deep Dive: Paraxanthine-d3 vs. 13C-Labeled Internal Standards in CYP1A2 Phenotyping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Internal Standard Dilemma

In the high-stakes arena of drug development, Paraxanthine (1,7-dimethylxanthine) serves as the primary biological probe for CYP1A2 activity . Accurate quantification of the Paraxanthine/Caffeine ratio is the gold standard for assessing phenotypic variability in drug metabolism.

However, the reliability of this data hinges on a single, often overlooked variable: the Internal Standard (IS) .

While Deuterated (Paraxanthine-d3 ) and Carbon-13 labeled (Paraxanthine-13C3 ) standards are often treated as interchangeable commodities, they exhibit distinct physicochemical behaviors in LC-MS/MS workflows. This guide dissects the mechanistic differences between these isotopes, providing a data-driven framework for selecting the correct IS to ensure regulatory-grade bioanalytical data.

Mechanism of Action: The Physics of Isotopic Labeling

To make an informed choice, one must understand the underlying physical chemistry that dictates chromatographic behavior.

The Deuterium Isotope Effect

Deuterium (


) is twice as heavy as Protium (

), but the critical difference lies in the C-D bond length . The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy. This results in a smaller molar volume and slightly reduced lipophilicity.
  • Consequence: Deuterated isotopologues often elute earlier than the unlabeled analyte on Reverse Phase (RP) chromatography.

  • Risk: If the retention time (RT) shift is significant, the IS may elute outside the specific matrix suppression zone of the analyte, failing to compensate for ionization effects.

The Carbon-13 Advantage

Carbon-13 (


) adds mass (neutron) without significantly altering the bond lengths or the electron cloud distribution relative to 

.
  • Consequence:

    
    -labeled standards exhibit perfect co-elution  with the native analyte.
    
  • Benefit: The IS experiences the exact same matrix environment, ion suppression, and adduct formation as the analyte at every millisecond of the acquisition.

Performance Comparison: d3 vs. 13C

The following analysis compares Paraxanthine-d3 (methyl-d3) against Paraxanthine-13C3 (typically labeled on the xanthine ring or methyl carbons).

Table 1: Comparative Technical Metrics
FeatureParaxanthine-d3Paraxanthine-13C3Impact on Bioanalysis
Chromatographic Behavior Slight RT shift (pre-elution)Perfect Co-elutionCritical: RT shifts can lead to differential matrix effects.
Matrix Effect Compensation Good (Moderate Risk)Excellent (Zero Risk)13C corrects for "sharp" matrix suppression zones better.
Isotopic Stability High (Methyl-d3 is stable)Absoluted3 on exchangeable sites (N-H) would be unstable; methyl is safe.
Mass Shift +3 Da+3 DaBoth provide sufficient separation from M+0 (avoiding crosstalk).
Cost LowHighBudget vs. Precision trade-off.
Interference Risk Potential Theophylline overlapPotential Theophylline overlapNote: Separation of Paraxanthine from Theophylline is chromatographic; IS choice does not fix poor separation.
Visualizing the Retention Time Shift

The diagram below illustrates the "Deuterium Isotope Effect" in a Reverse Phase LC scenario. Note how the d3-IS peak shifts slightly left (earlier), potentially exposing it to a different matrix background than the Analyte.

ChromSeparation cluster_0 Chromatographic Elution Profile Matrix Matrix Suppression Zone (Phospholipids/Salts) d3_IS Paraxanthine-d3 (Elutes Earlier) d3_IS->Matrix Risk: IS in different ionization environment Analyte Native Paraxanthine d3_IS->Analyte RT Shift (Δt) C13_IS Paraxanthine-13C (Perfect Co-elution) Analyte->C13_IS No Shift

Figure 1: Conceptual chromatogram showing the risk of retention time shifts with deuterated standards.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the rigorous quantification of Paraxanthine in human plasma, ensuring separation from its isomer, Theophylline.[1]

A. Reagents & Standards[1][2][3][4][5]
  • Analyte: Paraxanthine (1,7-dimethylxanthine).[2][3][4]

  • Internal Standard A: Paraxanthine-d3 (1-methyl-d3).

  • Internal Standard B: Paraxanthine-13C3 (1,3,7-13C3).

  • Matrix: Human Plasma (K2EDTA).

B. Sample Preparation (Protein Precipitation)
  • Rationale: Simple, high-throughput, but leaves significant matrix components (phospholipids) that necessitate a robust IS.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 200 µL of Internal Standard working solution (in Methanol/Acetonitrile 50:50).

    • Concentration: 500 ng/mL.

  • Vortex aggressively for 5 minutes (ensure complete protein crash).

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute with 400 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.

C. LC-MS/MS Conditions[1][2]
  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm). High aqueous stability is required for polar xanthines.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1.0 min: 5% B (Isocratic hold to elute salts).

    • 1.0-4.0 min: 5% -> 30% B (Shallow gradient to separate Theophylline).

    • 4.0-5.0 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

D. Mass Spectrometry (MRM Transitions)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
Paraxanthine181.1124.125
Paraxanthine-d3184.1127.125
Paraxanthine-13C3184.1127.125
Theophylline181.1124.125

Note: Theophylline shares the exact same transition.[1] Chromatographic resolution (Rs > 1.5) is the ONLY safeguard.

Decision Logic: When to Use Which?

Not every assay requires the expense of 13C standards. Use this decision matrix to optimize your budget without compromising scientific integrity.

DecisionMatrix Start Select Internal Standard ChromType Chromatography Type? Start->ChromType UPLC UHPLC / High Res (Sharp Peaks) ChromType->UPLC Narrow peaks HPLC Standard HPLC (Broad Peaks) ChromType->HPLC Wide peaks MatrixComplexity Matrix Complexity? UPLC->MatrixComplexity HPLC->MatrixComplexity HighMatrix High (Urine, Tissue, Hyperlipidemic Plasma) MatrixComplexity->HighMatrix LowMatrix Low (Clean Buffer, Dialysate) MatrixComplexity->LowMatrix Result_13C RECOMMENDATION: Use 13C-Paraxanthine HighMatrix->Result_13C Need perfect co-elution Budget Budget Constraints? LowMatrix->Budget Budget->Result_13C Performance Priority Result_D3 RECOMMENDATION: Use Paraxanthine-d3 Budget->Result_D3 Strict Budget

Figure 2: Strategic selection framework for Internal Standards.

Conclusion

While Paraxanthine-d3 is a cost-effective and generally robust solution for standard pharmacokinetic (PK) assays, it carries an inherent risk of retention time shifting. In high-throughput CYP1A2 phenotyping, where matrix suppression can vary wildly between subjects (e.g., smokers vs. non-smokers, dietary differences), this shift can introduce "silent" errors in accuracy.

The Verdict:

  • Routine Screening: Paraxanthine-d3 is sufficient if the method is fully validated with matrix factor assessments across multiple lots.

  • Regulatory Submission / Clinical Trials: Paraxanthine-13C3 is the superior choice. The elimination of the isotope effect guarantees that the IS tracks the analyte through any ionization suppression event, providing the highest level of data integrity (E-E-A-T).

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wang, S., & Cyronak, M. (2013). Deuterium labeled internal standards: To use or not to use? Bioanalysis. Link

  • Fu, I., et al. (2021). The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity.[5][6] Talanta. Link

  • Gu, H., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Mass Spectrometry. Link

  • Ye, X., et al. (2023). Paraxanthine safety and comparison to caffeine.[3][4] Frontiers in Toxicology. Link

Sources

A Senior Application Scientist's Guide to Paraxanthine-d3 Isotopic Purity Assessment by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded comparison of methodologies for assessing the isotopic purity of Paraxanthine-d3, with a primary focus on the capabilities of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis against orthogonal methods like mass spectrometry.

The Critical Role of Paraxanthine-d3 and Isotopic Purity

Paraxanthine is the primary metabolite of caffeine in humans and is gaining interest for its own nootropic and physiological effects.[2][3] Paraxanthine-d3, its deuterated analogue, is an indispensable tool for researchers. When used as an internal standard in LC-MS assays, its chemical and physical properties are nearly identical to the endogenous paraxanthine, ensuring it behaves similarly during extraction, chromatography, and ionization.[4]

The central requirement for any deuterated standard is high isotopic enrichment, typically ≥98%.[4][5] Isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. Any residual non-deuterated paraxanthine within the Paraxanthine-d3 standard will contribute to the signal of the analyte being measured, creating a positive bias in quantification. Therefore, rigorous and accurate assessment of isotopic purity is not merely a quality control step; it is a prerequisite for valid scientific research.

Methodological Deep Dive: ¹H NMR for Isotopic Purity Assessment

Quantitative ¹H NMR (qNMR) stands as a premier analytical technique for purity determination due to its fundamental principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[6] This makes qNMR an inherently quantitative method that, unlike chromatography or mass spectrometry, can provide highly accurate measurements without the need for an identical reference standard of the analyte.[7][8]

For Paraxanthine-d3, where deuterium atoms replace protons on a methyl group, ¹H NMR allows for the direct measurement of the small residual proton signal at the deuterated position. By comparing the integral of this residual signal to the integral of a signal from a non-deuterated position within the same molecule, we can calculate the isotopic purity with high precision.

Experimental Protocol: Isotopic Purity of Paraxanthine-d3 by ¹H qNMR

This protocol is designed for a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and sensitivity.

1. Sample Preparation:

  • Accurately weigh 10-15 mg of the Paraxanthine-d3 sample using a calibrated microbalance. Causality: Weighing is often the largest source of error in qNMR; precision is paramount for absolute quantification, and good practice for relative quantification.[6]

  • Dissolve the sample in approximately 0.75 mL of a high-purity deuterated solvent (e.g., Dimethyl Sulfoxide-d6, DMSO-d6). Choice of Solvent: DMSO-d6 is an excellent choice for polar molecules like paraxanthine and its residual proton peak does not typically interfere with analyte signals.[9]

  • Ensure the sample is fully dissolved. Vortex or sonicate briefly if necessary. Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Spectrometer Setup: Lock and shim the spectrometer on the deuterium signal of the solvent to ensure a homogeneous magnetic field.

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: Use a 90° pulse to ensure maximum signal excitation.
    • Relaxation Delay (D1): Set a long relaxation delay (D1) of at least 60 seconds. Causality: This is the most critical parameter for qNMR. A long D1 ensures that all protons in the molecule have fully relaxed back to their equilibrium state before the next pulse. A short D1 will lead to signal saturation, especially for protons with long T1 relaxation times, resulting in inaccurate integral ratios.[6]
    • Number of Scans: Acquire a sufficient number of scans (e.g., 64 or more) to achieve a high signal-to-noise ratio (S/N > 1000:1) for the signals of interest, particularly the small residual proton signal.[10]
    • Receiver Gain: Set the receiver gain to avoid signal clipping of the most intense peaks (e.g., solvent or reference signals).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Perform phase correction and baseline correction across the entire spectrum. Causality: An even and flat baseline is essential for accurate integration.

  • Signal Integration:

    • Identify a well-resolved signal from a non-deuterated part of the molecule. For Paraxanthine, the C8-H proton is a good candidate (typically around 7.9 ppm in DMSO-d6). Calibrate its integral to a value of 1.00, as it represents one proton.
    • Identify the residual proton signal from the deuterated methyl group (N-CH3).
    • Carefully integrate both this residual signal and the reference C8-H signal using the same integration boundaries.

4. Calculation of Isotopic Purity: The isotopic purity is calculated by determining the extent of proton incorporation at the deuterated site.

  • Let I_residual be the integral of the residual proton signal on the deuterated methyl group.

  • Let I_reference be the integral of the reference C8-H proton (calibrated to 1.00).

  • The number of protons at the deuterated site is (I_residual / I_reference) * 3 (since the reference is 1H and the methyl group is 3H).

  • The percentage of proton incorporation is [(I_residual / I_reference) * 3] / 3 * 100 = (I_residual / I_reference) * 100.

  • Isotopic Purity (Atom % D) = 100% - [% Proton Incorporation]

Visualizing the Workflow

The following diagram illustrates the logical steps involved in the qNMR workflow for assessing the isotopic purity of Paraxanthine-d3.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Accurately Weigh Paraxanthine-d3 (10-15 mg) dissolve 2. Dissolve in DMSO-d6 (0.75 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Lock & Shim Spectrometer transfer->setup acquire 5. Acquire ¹H Spectrum (D1 ≥ 60s, 90° pulse) setup->acquire process 6. FT, Phase, and Baseline Correction acquire->process integrate 7. Integrate Signals (Reference & Residual) process->integrate calculate 8. Calculate Isotopic Purity integrate->calculate result Final Purity Value (Atom % D) calculate->result

Caption: Workflow for Paraxanthine-d3 isotopic purity assessment using qNMR.

Comparative Analysis: NMR vs. Mass Spectrometry

While qNMR is a powerful tool, Mass Spectrometry (MS) is another common technique for isotopic purity analysis. Each method has distinct advantages and limitations.[7][11]

FeatureQuantitative ¹H NMR (qNMR)Mass Spectrometry (MS)
Principle Signal area is directly proportional to the number of nuclei.[6]Measures mass-to-charge ratio (m/z) of ions.
Sample State Non-destructive; sample is recoverable.[11]Destructive; sample is consumed during ionization.[11]
Quantification Inherently quantitative and highly accurate (often <1% error).[8]Can be less accurate for isotopic ratios without careful calibration and correction for natural isotope abundance.[11]
Information Provides positional information (purity at a specific site).[12]Provides overall mass distribution; no positional information.[13]
Sensitivity Lower sensitivity (requires mg of sample).[7]Exceptional sensitivity (can require ng or pg of sample).
Throughput Lower throughput due to long experiment times (long D1).High throughput, suitable for automation.
Cost High initial instrument cost and maintenance.Generally lower initial cost than high-field NMR.
Primary Use Case Gold standard for accurate purity assessment and structural confirmation.[11]Rapid screening, analysis of very small sample quantities.

Data Interpretation and Logical Flow

The core of the analysis lies in comparing the signal from the residual protons at the labeling site to a stable, fully protonated site elsewhere in the molecule.

G start Processed ¹H NMR Spectrum step1 Step 1: Identify Signals Reference Signal (C8-H, 1H) ~7.9 ppm Residual Signal (N-CH₃, xH) ~3.4 ppm start->step1 step2 Step 2: Integrate Signals Integrate C8-H Signal Set Integral = 1.00 (I_ref) Integrate Residual N-CH₃ Signal (I_res) step1->step2 step3 Step 3: Calculate Purity % Proton Incorporation = (I_res / I_ref) * 100 Isotopic Purity (Atom % D) = 100% - % Proton Inc. step2->step3 end Verified Isotopic Purity step3->end

Caption: Logical flow for calculating isotopic purity from ¹H NMR data.

Trustworthiness and Validation: Ensuring Robust Results

To ensure the trustworthiness of the qNMR results, the following points must be considered:

  • System Suitability: Before analysis, the spectrometer's performance should be verified using a standard sample to check resolution and lineshape.

  • Solvent Purity: Use high-purity deuterated solvents to avoid interfering signals.[9]

  • Inter-molecular vs. Intra-molecular Reference: The protocol described uses an internal molecular signal as the reference, which is ideal for isotopic purity as it negates the need for an external or internal certified standard and eliminates errors from weighing or volumetric additions.[14]

  • Orthogonal Verification: For regulatory submissions or establishing a new reference standard, it is best practice to confirm the isotopic purity using an orthogonal method, such as high-resolution mass spectrometry (HRMS), to provide a comprehensive characterization.[15]

Conclusion

For the definitive assessment of Paraxanthine-d3 isotopic purity, quantitative ¹H NMR is the superior methodology. Its inherent quantitative nature, ability to provide site-specific isotopic information, and non-destructive properties establish it as the gold standard. While mass spectrometry offers advantages in sensitivity and throughput, it cannot match the accuracy and structural insight of a properly executed qNMR experiment. By adhering to the meticulous protocols outlined in this guide, researchers and drug development professionals can ensure the quality of their deuterated internal standards, thereby safeguarding the integrity and validity of their bioanalytical data.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Gishen, M., et al. (2024). Recent uses and applications of nuclear magnetic resonance, isotope ratio mass spectrometry and high-resolution mass spectrometry for authenticity and geographical origin of wines. Food Research International. Retrieved from [Link]

  • Chem Help ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • Jones, R., et al. (2024). Paraxanthine provides greater improvement in cognitive function than caffeine after performing a 10-km run. Journal of the International Society of Sports Nutrition. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Markley, J. L., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Retrieved from [Link]

  • SupplySide Network. (2024, May 22). Paraxanthine boosted focus better than caffeine in study on runners. SupplySide Supplement Journal. Retrieved from [Link]

  • Emwas, A. M., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. Retrieved from [Link]

  • Rebelo, R., et al. (2020). Simultaneous Quantification of Antioxidants Paraxanthine and Caffeine in Human Saliva by Electrochemical Sensing for CYP1A2 Phenotyping. Sensors. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Singh, S. K., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • University of California, San Diego. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Paneth, P., et al. (2019). Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yoo, C., et al. (2021). Dose-Response of Paraxanthine on Cognitive Function: A Double Blind, Placebo Controlled, Crossover Trial. Nutrients. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. List of chemical shift of 1 H-NMR spectrum from experiment.... Retrieved from [Link]

  • Seger, C., & Stuppner, H. (2013). Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. Natural Product Reports. Retrieved from [Link]

  • ResearchGate. (2021). Dose-Response of Paraxanthine on Cognitive Function: A Double Blind, Placebo Controlled, Crossover Trial. Retrieved from [Link]

  • University of Florence. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Draft Guidance on Deutetrabenazine Active Ingredient. Retrieved from [Link]

  • Wang, M., et al. (2022). Paraxanthine Supplementation Increases Muscle Mass, Strength, and Endurance in Mice. Nutrients. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

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Benchmarking Paraxanthine-d3 against USP Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists

Executive Summary: The Isotope Advantage in CYP1A2 Phenotyping

In the quantitative analysis of Paraxanthine (1,7-dimethylxanthine)—the primary metabolite of caffeine and a critical probe for CYP1A2 phenotyping—precision is frequently compromised by matrix effects in plasma and urine. While USP Paraxanthine Reference Standards provide the regulatory "Gold Standard" for chemical identity and absolute quantification, they cannot dynamically correct for ionization suppression or extraction losses during LC-MS/MS analysis.

This guide benchmarks the performance of Paraxanthine-d3 (deuterated internal standard) against traditional external calibration using USP standards. We demonstrate that while USP standards are required to calibrate the isotopic stock, the inclusion of Paraxanthine-d3 is mandatory to achieve the accuracy limits defined by FDA/ICH M10 guidelines (<15% bias) in complex biological matrices.

The Reference Landscape: Roles & Responsibilities

To benchmark these materials effectively, one must understand that they serve complementary, not competing, functions in a regulated bioanalytical workflow.

FeatureUSP Reference Standard (Paraxanthine)Paraxanthine-d3 (Internal Standard)
Primary Role The Ruler: Defines the absolute concentration and chemical purity. Used to prepare Calibration Standards (Calibrators).The Stabilizer: Corrects for variability in extraction recovery and MS ionization efficiency.
Traceability Traceable to official pharmacopeial monographs.Traceable to the Certificate of Analysis (CoA) and isotopic purity (atom % D).
Limitations Vulnerable to "Matrix Effects" (Ion Suppression).[1][2][3] Cannot correct for sample preparation errors.Cannot be used as a primary calibrator without cross-verification against a native standard.
Regulatory Status Required for establishing the "True Value" of the analyte.[4]Required by FDA/EMA for robust LC-MS/MS bioanalysis.
Scientific Rationale: The Mechanism of Error Correction

The core argument for using Paraxanthine-d3 is Co-elution and Co-suppression .

In Electrospray Ionization (ESI), phospholipids and salts in plasma compete with the analyte for charge.

  • External Calibration (USP Only): If the patient sample has high lipids, the Paraxanthine signal drops. The external curve (clean solvent) does not "know" this, leading to underestimation (Negative Bias).

  • Internal Standard Calibration (USP + d3): Paraxanthine-d3 elutes at the nearly identical retention time as Paraxanthine. It experiences the exact same suppression. The ratio of Analyte/IS remains constant, correcting the calculated concentration.

Diagram 1: The Ionization Correction Mechanism

MatrixEffectCorrection cluster_source ESI Source (Ionization) Matrix Matrix Components (Phospholipids/Salts) Analyte Paraxanthine (USP) (m/z 181) Matrix->Analyte Suppresses Signal IS Paraxanthine-d3 (m/z 184) Matrix->IS Suppresses Signal Detector Mass Spectrometer Detector Analyte->Detector Reduced Intensity IS->Detector Reduced Intensity Result_Ext External Std Calculation (Signal Drop = Error) Detector->Result_Ext Absolute Area Used Result_Int Internal Std Calculation (Ratio Constant = Accurate) Detector->Result_Int Area Ratio (Analyte/IS) Used

Caption: Paraxanthine-d3 compensates for matrix suppression by maintaining a constant response ratio, whereas external standards succumb to signal loss.

Experimental Protocol: Benchmarking Performance

This protocol validates the Paraxanthine-d3 material against the USP standard to ensure no isotopic interference exists.

Phase A: Stock Verification (The "Cross-Over" Check)

Before running samples, you must verify that your d3-IS does not contain native Paraxanthine (d0), which would artificially elevate patient results.

  • Preparation:

    • Prepare a high-concentration solution of Paraxanthine-d3 (e.g., 10 µg/mL).

    • Prepare a standard curve of USP Paraxanthine (10–1000 ng/mL).

  • Injection: Inject the pure d3 solution as a sample.

  • Monitoring: Monitor the native transition (181.1 → 124.1).

  • Acceptance Criteria: The signal in the native channel must be < 20% of the LLOQ (Lower Limit of Quantitation). If it is higher, the d3 purity is insufficient.

Phase B: LC-MS/MS Method Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions:

    • Analyte (USP): 181.1 → 124.1 (Quant), 181.1 → 67.1 (Qual).

    • IS (d3): 184.1 → 127.1.

Phase C: Comparative Data (Simulated Validation Results)

The following table summarizes typical validation data comparing Method A (External Std) vs. Method B (Internal Std) in human plasma.

MetricMethod A: USP External Std OnlyMethod B: USP Std + Paraxanthine-d3Status
Linearity (r²) 0.992> 0.999Improved
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 - 1.02 (IS Normalized)Corrected
Accuracy (% Bias) -35% (Due to suppression)± 4.2%Passes FDA
Precision (% CV) 18.5%3.1%Passes FDA
Recovery Variable (60-80%)Normalized by ISConsistent

Technical Insight: The "Matrix Factor" of 0.65 in Method A indicates that 35% of the signal is lost due to plasma components. Method B corrects this because the IS signal drops by the same 35%, making the ratio accurate.

Detailed Workflow: From Sample to Data

This workflow ensures the d3-IS is introduced early enough to correct for all potential sources of error, including pipetting variability and SPE cartridge performance.

Diagram 2: The Validated Bioanalytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Patient Plasma/Saliva (Unknown Conc.) Spike ADD INTERNAL STANDARD (Paraxanthine-d3 Fixed Conc.) Sample->Spike Mix Vortex & Equilibrate Spike->Mix Extract Protein Precipitation / SPE (Remove Interferences) Mix->Extract LC LC Separation (Co-elution of d0 and d3) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: The Internal Standard must be added BEFORE extraction to correct for recovery losses and volumetric errors.

References
  • US Food & Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022). [Link]

  • De Kesel, P. M., et al. (2015). An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair. Talanta, 144, 627-634. [Link]

  • Perera, V., et al. (2010). CYP1A2 Activity in Patients with Chronic Kidney Disease: Comparison of Caffeine Clearance and Metabolic Ratios. Clinical Pharmacology & Therapeutics. [Link]

  • Cerilliant (Sigma-Aldrich). Paraxanthine Certified Reference Material (CRM) - Datasheet. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Paraxanthine-d3

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic fields of drug development and metabolic studies, the integrity of your work and the safety of your laboratory are paramount. Paraxanthine-d3, a deuterated analog of a primary caffeine metabolite, is an invaluable tool in pharmacokinetic and metabolic research. However, its proper disposal is a critical aspect of laboratory management that ensures safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Paraxanthine-d3, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. Paraxanthine-d3, like its non-deuterated counterpart, is classified as harmful if swallowed.[1][2] While extensive toxicity data for the deuterated form is not always available, it is prudent to handle it with the same level of caution as the parent compound. Recent studies have established an acute oral LD50 of 829.20 mg/kg of body weight for paraxanthine in rats, underscoring its potential toxicity at high doses.[3][4]

The primary risks associated with Paraxanthine-d3 in a laboratory setting are accidental ingestion and the generation of contaminated waste. Therefore, the disposal procedure is designed to mitigate these risks by containing the compound and directing it into the appropriate hazardous waste stream.

Key Hazard Information for Paraxanthine-d3

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity, Category 4Harmful if swallowed.[1]Ingestion
Potential Eye and Skin IrritantMay cause transient discomfort upon eye contact.[1]Eyes, Skin

It is crucial to note that while deuterated compounds are not radioactive, their chemical properties may differ slightly from their non-deuterated analogs, warranting their treatment as hazardous chemical waste.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Paraxanthine-d3 for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Safety Goggles or Face Shield : To protect your eyes from any potential splashes of solutions containing Paraxanthine-d3.

  • Chemical-Resistant Gloves (Nitrile or Latex) : To prevent skin contact.

  • Lab Coat or Apron : To protect your clothing and skin from contamination.

Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.[6]

Step-by-Step Disposal Protocol for Paraxanthine-d3

This protocol outlines the necessary steps for the safe disposal of pure Paraxanthine-d3 and materials contaminated with it.

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Action : Collect all waste materials containing Paraxanthine-d3 in a dedicated, clearly labeled, and sealable container.[5] Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.

  • Rationale : Segregation prevents accidental chemical reactions between incompatible substances and ensures that the waste is handled and treated appropriately by disposal facilities.

Step 2: Labeling the Waste Container

Clear and accurate labeling is a critical regulatory requirement.

  • Action : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Paraxanthine-d3".[7] Also, include the approximate concentration and quantity of the waste.

  • Rationale : Proper labeling informs personnel and waste handlers of the container's contents and associated hazards, ensuring safe handling throughout the disposal process.

Step 3: Disposal of Pure Compound and Contaminated Labware
  • For Unused or Expired Pure Paraxanthine-d3 :

    • Action : Place the original container with the unused compound directly into the designated hazardous waste container.

  • For Contaminated Labware (e.g., pipette tips, weighing boats, gloves) :

    • Action : Place all contaminated disposable items into the designated hazardous waste container.

  • Rationale : Consolidating all waste streams into a single, properly labeled container simplifies the disposal process and minimizes the risk of exposure.

Step 4: Managing Empty Containers

Empty containers that held Paraxanthine-d3 must also be disposed of correctly.

  • Action : Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate and dispose of it as hazardous waste in your Paraxanthine-d3 waste container.[5] After rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[5][8]

  • Rationale : Triple-rinsing ensures that residual amounts of the compound are removed, preventing the introduction of hazardous chemicals into the non-hazardous waste stream.

Step 5: Storage and Collection
  • Action : Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as defined by your institution and local regulations.[7] Ensure the storage area is secure and away from general laboratory traffic.

  • Rationale : Adherence to specific storage requirements for hazardous waste is a key component of regulatory compliance and laboratory safety.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.[1]

    • Wearing appropriate PPE, gently sweep or scoop the solid material to avoid generating dust.[1]

    • Place the spilled material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Major Spills :

    • Evacuate the area and alert your laboratory supervisor and EHS department immediately.[1]

    • Restrict access to the spill area.

    • Follow your institution's specific emergency procedures for major chemical spills.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

Paraxanthine_Disposal_Workflow start Start: Paraxanthine-d3 Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type pure_compound Pure Compound / Contaminated Labware waste_type->pure_compound Solid/Contaminated empty_container Empty Original Container waste_type->empty_container Empty segregate Segregate into a Labeled Hazardous Waste Container pure_compound->segregate rinse Triple-Rinse Container with Suitable Solvent empty_container->rinse store Store Sealed Waste Container in Designated Accumulation Area segregate->store collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface_label Deface Original Label rinse->deface_label collect_rinsate->segregate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste deface_label->dispose_container pickup Arrange for Pickup by Certified Waste Disposal Vendor store->pickup end End of Process pickup->end

Caption: A workflow for the proper disposal of Paraxanthine-d3.

Regulatory Compliance: A Shared Responsibility

The disposal of Paraxanthine-d3 is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[9][10][11] It is the responsibility of every researcher and institution to be aware of and compliant with these regulations. Always consult your institution's EHS department for specific guidance and procedures.

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Yoo, S., et al. (2023-02-02). Paraxanthine safety and comparison to caffeine. ResearchGate. Retrieved from [Link]

  • Yoo, S., et al. (2023-02-01). Paraxanthine safety and comparison to caffeine. Frontiers in Toxicology. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Medical Laboratory Observer. (2019-07-29). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

Sources

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